molecular formula C21H22N2O4 B2921285 ethyl 2-[2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate CAS No. 876941-36-5

ethyl 2-[2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate

Cat. No. B2921285
M. Wt: 366.417
InChI Key: BTDVWVVEGWUPMT-UHFFFAOYSA-N
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Description

The compound “ethyl 2-[2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring), and an ethyl ester group, which is often used in the formation of prodrugs because it can enhance the lipophilicity and improve the drug’s pharmacokinetic properties .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the ethyl ester group could make it more lipophilic, potentially affecting its solubility in different solvents .

Scientific Research Applications

Antioxidant Activity

Research on walnut kernels (Juglans regia L.) identified several phenolic compounds with significant antioxidant activities. This study underscores the importance of phenolic compounds, which may share mechanistic similarities with ethyl 2-[2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate in terms of potential antioxidant properties, given the role of phenolic structures in scavenging free radicals (Zijia Zhang et al., 2009).

Antimicrobial Activity

Studies on the synthesis and characterization of various compounds, including those with pyrazole and oxadiazole structures, have shown antimicrobial activity against a range of bacterial and fungal strains. These findings suggest that compounds with complex heterocyclic systems, similar to the compound , may have potential applications in developing new antimicrobial agents (K. Chandrashekhar et al., 2013).

Synthetic Methodologies

Research on the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, including methods that might be relevant for synthesizing or modifying ethyl 2-[2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate, indicates the compound's potential in synthetic chemistry applications. These methodologies could be applied to create derivatives with enhanced biological or chemical properties (A. Abdelhamid & M. A. M. Afifi, 2010).

Chemical Characterization and Activity

The characterization of substituted aryl meroterpenoids from red seaweed as potential antioxidants shows the relevance of detailed chemical analysis in identifying compounds with beneficial properties. This research suggests that structural analysis and activity studies are crucial for understanding the potential applications of complex organic molecules in pharmaceutical and food industries (K. Chakraborty et al., 2016).

Future Directions

Future research could explore the potential biological activities of this compound, given the known activities of many pyrazole derivatives . Additionally, modifications could be made to the structure of the compound to enhance its properties or activity.

properties

IUPAC Name

ethyl 2-[2-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-26-21(25)14-27-20-12-8-7-11-17(20)18-13-19(23(22-18)15(2)24)16-9-5-4-6-10-16/h4-12,19H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDVWVVEGWUPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate

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